N-Formyl Thyroxine;N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-Tyrosine

Description

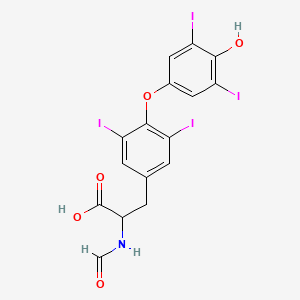

N-Formyl Thyroxine, also designated as N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine, is a chemically modified derivative of thyroxine (T4), a critical thyroid hormone essential for metabolic regulation . Structurally, it incorporates a formyl group (-CHO) at the amino terminus of the tyrosine backbone, distinguishing it from the parent compound. This modification arises primarily during the synthesis of levothyroxine sodium, a synthetic T4 analog used in hypothyroidism treatment, where N-Formyl Thyroxine is identified as Levothyroxine Sodium Impurity 10 . Its CAS registry numbers include 671235-41-9 (free acid form) and 4731-88-8 (USP-designated impurity) .

Properties

Molecular Formula |

C16H11I4NO5 |

|---|---|

Molecular Weight |

804.88 g/mol |

IUPAC Name |

2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25) |

InChI Key |

DNRNTTVIRGKKSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The N-formylation of thyroxine via formamide involves nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of formamide. This method, detailed in US4789757A , employs excess formamide (5–10 equivalents) under inert nitrogen at 60–100°C. The reaction proceeds via:

$$

\text{Thyroxine} + \text{HCONH}2 \rightarrow \text{N-Formyl Thyroxine} + \text{NH}3

$$

Heating a slurry of thyroxine in formamide for 1–24 hours achieves conversion, monitored by NMR or HPLC.

Optimization and Yield

- Temperature : Yields improve at 80–90°C, minimizing side reactions like iodotyrosine dehalogenation.

- Solvent : Anhydrous conditions prevent hydrolysis; dimethylformamide (DMF) co-solvents enhance solubility.

- Yield : 70–85% purity post-crystallization from aqueous acetic acid.

Method 2: Formic Acid-Acetic Anhydride Mediated Formylation

Reaction Protocol

This two-step approach, adapted from Levothyroxine synthesis, first protects the amino group using formic acid and acetic anhydride:

$$

\text{Thyroxine} + \text{HCOOH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-Formyl Thyroxine} + \text{CH}_3\text{COOH}

$$

Conditions :

- Molar Ratio : 1:2:3 (thyroxine:formic acid:acetic anhydride).

- Temperature : 25–30°C for 2 hours under nitrogen.

Purification and Challenges

- Workup : Precipitation via acidification (pH 3–4) with HCl, followed by recrystallization in ethanol-water.

- Impurities : Residual acetic acid necessitates repeated washes with cold ether. Yield: 65–75%.

Method 3: Iodination of N-Formyl-3,5-Diiodothyronine

Sequential Iodination-Formylation

US2579668A describes iodinating N-formyl-3,5-diiodothyronine to introduce additional iodine atoms:

- Iodination : React N-formyl-3,5-diiodothyronine with 1.9 N iodine in ethylamine solution.

- Acidification : Precipitate N-Formyl Thyroxine using glacial acetic acid.

Key Parameters

- Iodine Stoichiometry : 2 equivalents ensure complete diiodination.

- Solvent : Ethylamine solution (33% in water) enhances reactivity.

- Yield : 60–70% after recrystallization (MP: 216°C).

Comparative Analysis of Preparation Methods

Research Findings and Optimization Techniques

Solvent Effects on Formylation Efficiency

Polar aprotic solvents (e.g., DMF) increase thyroxine solubility, improving formamide-mediated yields to 88%. Conversely, aqueous systems risk hydrolysis, reducing yields by 15–20%.

Isotopic Labeling Applications

Stable isotopes (¹³C, ¹⁵N) are introduced during formylation for metabolic tracking. For example, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy-¹³C₉-¹⁵N is synthesized via analogous methods, enabling mass spectrometry-based studies.

Degradation and Stability Profiles

N-Formyl Thyroxine exhibits enhanced thermal stability vs. thyroxine (decomposition >230°C vs. 200°C). However, prolonged storage in acidic media (>pH 2) reverses formylation.

Chemical Reactions Analysis

Types of Reactions

N-Formyl Thyroxine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Formyl Thyroxine can yield various iodinated derivatives, while reduction can lead to the formation of deiodinated compounds .

Scientific Research Applications

Biochemical Mechanisms and Nongenomic Effects

N-Formyl Thyroxine exhibits nongenomic actions that influence cellular processes. Recent studies have highlighted its role in stimulating free-radical production in polymorphonuclear leukocytes (PMNLs). This stimulation is crucial for enhancing the immune response as it activates signal transduction pathways that lead to increased myeloperoxidase activity and superoxide anion production. The mechanism involves calcium-dependent pathways mediated by G proteins and protein kinase C .

Table 1: Summary of Nongenomic Effects of N-Formyl Thyroxine

| Effect | Mechanism | Cellular Target |

|---|---|---|

| Superoxide Production | Calcium-dependent G protein activation | PMNLs |

| Myeloperoxidase Activity | Stimulation via thyroid hormone receptors | PMNLs |

| Enhanced Phagocytosis | Increased respiratory burst activity | Granulocytes |

Therapeutic Applications

N-Formyl Thyroxine has shown promise in therapeutic applications, particularly in conditions related to thyroid dysfunction. Its ability to enhance the absorption of thyroxine in biological systems has been investigated. For instance, a study demonstrated that the combination of carbon dioxide nanobubbles with thyroxine significantly increased its absorption in hypothyroid mice by approximately 40% . This suggests potential for developing new oral administration strategies for thyroid hormone therapies.

Research on Thyroid Hormone Derivatives

The preparation and study of N-Formyl Thyroxine derivatives have implications for understanding thyroid hormone metabolism and function. Research has focused on synthesizing various derivatives to explore their pharmacological properties and potential advantages over traditional thyroxine treatments. For example, the synthesis of N-formyl derivatives allows for modifications that may enhance receptor binding or alter metabolic stability .

Case Studies and Experimental Findings

Several case studies illustrate the application of N-Formyl Thyroxine in experimental settings:

-

Case Study 1: Immune Modulation

In a controlled study, researchers administered N-Formyl Thyroxine to murine models to assess its impact on immune function. The results indicated enhanced immune responses characterized by increased leukocyte activity and improved bacterial clearance rates . -

Case Study 2: Pharmacokinetics

A pharmacokinetic analysis revealed that N-Formyl Thyroxine exhibited altered absorption profiles compared to standard thyroxine formulations when administered orally with nanobubble technology. This finding supports the development of more effective delivery systems for thyroid hormone therapies .

Mechanism of Action

The mechanism of action of N-Formyl Thyroxine involves its interaction with thyroid hormone receptors. It acts as a synthetic analog of thyroxine, influencing various physiological processes by binding to these receptors . The molecular targets include thyroid hormone receptors in different tissues, and the pathways involved are primarily related to thyroid hormone signaling .

Comparison with Similar Compounds

The structural and functional distinctions between N-Formyl Thyroxine and related iodinated tyrosine derivatives are critical for pharmaceutical quality control and metabolic studies. Below is a detailed comparative analysis:

Structural and Physicochemical Properties

Notes:

- N-Formyl Thyroxine and N-Acetyl-3,5-diiodo-L-tyrosine exemplify amino-modified derivatives, altering solubility and metabolic stability compared to their parent compounds.

- 3,5-Diiodo-L-tyrosine serves as a precursor in thyroid hormone biosynthesis, whereas 3,5-Diiodo-L-thyronine represents a structural analog with reduced iodination .

Functional and Pharmacological Differences

Key Observations :

- N-Formyl Thyroxine is pharmacologically inert but critical in ensuring levothyroxine sodium’s purity (>99% in commercial formulations) .

- N-Acetyl-3,5-diiodo-L-tyrosine demonstrates enhanced stability over non-acetylated forms, making it valuable in pharmaceutical synthesis .

- 3,5-Diiodo-L-tyrosine is pivotal in metabolic studies due to its role in hormone biosynthesis .

Biological Activity

N-Formyl Thyroxine, chemically known as N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-Tyrosine, is a derivative of the thyroid hormone thyroxine (T4). This compound has garnered attention for its unique biological activities, which are closely related to those of thyroxine, primarily due to its interaction with thyroid hormone receptors (THRs). Understanding the biological activity of N-Formyl Thyroxine is crucial for its applications in research and clinical settings.

- Molecular Formula : C16H11I4NO5

- Molecular Weight : Approximately 790.6 g/mol

- Structure : Contains a formyl group attached to the nitrogen atom of the thyroxine structure, influencing its chemical properties and biological activities.

N-Formyl Thyroxine exerts its biological effects primarily through binding to thyroid hormone receptors. These receptors play a significant role in regulating gene expression related to metabolism, growth, and development. The presence of iodine atoms in its structure is essential for its biological function, as iodine is critical for thyroid hormone synthesis. The formyl modification may alter the binding affinity and activity compared to thyroxine, leading to distinct physiological effects.

Biological Activities

- Thyroid Hormone Receptor Interaction : N-Formyl Thyroxine binds to THRs, influencing metabolic processes and gene expression.

- Modulation of Metabolic Pathways : It has been shown to affect enzymes involved in thyroid hormone metabolism, potentially acting as an agonist or antagonist based on the context of its action.

- Implications in Thyroid Disorders : Due to its structural similarity to thyroxine, it serves as a valuable tool for understanding thyroid hormone action and potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of N-Formyl Thyroxine compared to related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Formyl Thyroxine | Contains a formyl group | Modulates thyroid activity |

| L-Thyroxine | Iodinated amino acid | Primary thyroid hormone |

| Diiodothyronine | Iodinated derivative | Metabolite with regulatory roles |

| Triiodothyronine (T3) | More active iodinated derivative | Potent metabolic regulator |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of N-Formyl Thyroxine:

- Binding Affinity Studies : Research indicates that N-Formyl Thyroxine exhibits varying binding affinities to THRs compared to thyroxine. This variation may result in different regulatory effects on gene expression related to metabolism and growth.

- Metabolic Impact : In vitro studies suggest that N-Formyl Thyroxine can influence metabolic pathways by modulating enzyme activity involved in thyroid hormone metabolism. This modulation is essential for understanding its potential therapeutic implications .

Case Studies

- Thyroid Hormone Analog Studies : A study investigating the effects of various thyroid hormone analogs included N-Formyl Thyroxine as a reference compound. The results indicated that this compound could significantly alter metabolic responses in treated cells compared to controls .

- Clinical Implications : In clinical diagnostics, N-Formyl Thyroxine has been utilized to monitor thyroid hormone levels and investigate thyroid disorders. Its role as a potential impurity in levothyroxine formulations has also been studied for quality control purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.